- Fast and efficient extraction of DNA from meat and meat derived products using aqueous ionic liquid buffer systemsNew Journal of Chemistry, 2015, 39(6), 4994-5002,
Cas no 65039-03-4 (1H-Imidazolium,3-ethyl-1-methyl-)

65039-03-4 structure
Nome do Produto:1H-Imidazolium,3-ethyl-1-methyl-
N.o CAS:65039-03-4
MF:C6H11N2+
MW:111.16494
CID:507969
1H-Imidazolium,3-ethyl-1-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Imidazolium,3-ethyl-1-methyl-
- 1-ethyl-3-methylimidazol-3-ium
- 1-Ethyl-3-methylimidazolium
- 1H-Imidazolium,1-ethyl-3-methyl- (9CI)
- 1-Methyl-3-ethylimidazolium
- 3-Ethyl-1-methylimidazolium
-
Propriedades Computadas
- Massa Exacta: 113.10799
Propriedades Experimentais
- PSA: 7.68
1H-Imidazolium,3-ethyl-1-methyl- Método de produção
Synthetic Routes 1
Condições de reacção
1.1 rt; rt → 80 °C; 24 h, 80 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 12 h, 130 °C
Referência
- Research on the degradation behaviors of wood pulp cellulose in ionic liquidsJournal of Molecular Liquids, 2022, 356,,
Synthetic Routes 3
Condições de reacção
1.1 Solvents: Methanol , Water ; rt
Referência
- Nonlinear, resonance-stabilized pseudohalides: from alkali methanides to ionic liquids of methanidesEuropean Journal of Inorganic Chemistry, 2006, (21), 4294-4308,
Synthetic Routes 4
Condições de reacção
1.1 100 °C; 80 h, 120 °C
Referência
- Screening of glycoside hydrolases and ionic liquids for fibre modificationJournal of Chemical Technology and Biotechnology, 2018, 93(3), 818-826,
Synthetic Routes 5
Condições de reacção
1.1 3 d, 120 °C
Referência
Imidazolium dialkylphosphates-a class of versatile, halogen-free and hydrolytically stable ionic liquids
Green Chemistry,
2007,
9(3),
233-242
,
Synthetic Routes 6
Condições de reacção
Referência
Structure and thermal stability of sugarcane bagasse cellulose regenerated from dialkylphosphate ionic liquids
Advanced Materials Research (Durnten-Zurich,
2013,
800,
106-110
,
Synthetic Routes 7
Condições de reacção
1.1 24 h, 80 °C
Referência
- Dissolution capacity and rheology of cellulose in ionic liquids composed of imidazolium cation and phosphate anionsPolymers for Advanced Technologies, 2019, 30(7), 1751-1758,
Synthetic Routes 8
Condições de reacção
1.1 Solvents: Acetonitrile ; 6.5 h, 75 °C
Referência
- Method for preparing imidazolium dialkyl phosphate ionic liquid, China, , ,
Synthetic Routes 9
Condições de reacção
1.1 12 h, 423 K
Referência
- Highly Efficient Dissolution of Wool Keratin by Dimethylphosphate Ionic LiquidsACS Sustainable Chemistry & Engineering, 2015, 3(11), 2925-2932,
Synthetic Routes 10
Condições de reacção
1.1 24 h, 80 °C
Referência
- Development of Nanoscale Hybrids from Ionic Liquid-Peptide Amphiphile Assemblies as New Functional MaterialsACS Omega, 2020, 5(24), 14543-14554,
Synthetic Routes 11
Condições de reacção
1.1 25 °C → 60 °C; 24 h, 60 °C
1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C
1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C
Referência
- Treating agent for polysaccharide, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 rt; rt → 80 °C; 24 h, 80 °C
Referência
- Direct extraction of genomic DNA from maize with aqueous ionic liquid buffer systems for applications in genetically modified organisms analysisAnalytical and Bioanalytical Chemistry, 2014, 406(30), 7773-7784,
Synthetic Routes 13
Condições de reacção
1.1 24 h, 80 °C
Referência
- Imidazolium dialkylphosphates-a class of versatile, halogen-free and hydrolytically stable ionic liquidsGreen Chemistry, 2007, 9(3), 233-242,
Synthetic Routes 14
Condições de reacção
1.1 12 h, 150 °C
Referência
- Effects of water content on the dissolution behavior of wool keratin using 1-ethyl-3-methylimidazolium dimethylphosphateScience China: Chemistry, 2017, 60(7), 934-941,
Synthetic Routes 15
Condições de reacção
1.1 Solvents: Acetonitrile ; 6 d, 353 K
Referência
- Formation and Substructure of Cellulose/Ionic Liquid Complex Crystals: Results from Wide-Angle X-ray Scattering and Solid-State 13C NMR SpectroscopyCrystal Growth & Design, 2022, 22(12), 7603-7610,
Synthetic Routes 16
Condições de reacção
1.1 25 °C → 60 °C; 24 h, 60 °C
Referência
- Ionic liquid for polysaccharide treatment, Japan, , ,
Synthetic Routes 17
Condições de reacção
1.1 1 h, 100 °C; 18 h, 80 °C
Referência
- On the solubility of wood in non-derivatising ionic liquidsGreen Chemistry, 2013, 15(9), 2374-2378,
Synthetic Routes 18
Condições de reacção
1.1 0.3 min, 150 °C
Referência
- Microwave-assisted synthesis of ionic liquids of phosphate and application in Knoevenagel reactionNanjing Hangkong Hangtian Daxue Xuebao, 2009, 41(3), 414-417,
Synthetic Routes 19
Condições de reacção
1.1 Solvents: Methyl isobutyl ketone ; rt; 15 min, rt; rt → 110 °C; 12 h, 110 °C
Referência
- Extraction of Polyhydroxyalkanoates from Purple Non-Sulfur Bacteria by Non-Chlorinated SolventsPolymers (Basel, 2021, 13(23),,
Synthetic Routes 20
Condições de reacção
Referência
- DBN-based ionic liquids with high capability for the dissolution of wool keratinRSC Advances, 2017, 7(4), 1981-1988,
Synthetic Routes 21
Condições de reacção
1.1 4 h, 120 °C; 18 h, 120 °C
Referência
- Process for fibrillating lignocellulosic materials using ionic liquids, World Intellectual Property Organization, , ,
Synthetic Routes 22
Condições de reacção
1.1 72 h, 80 °C
Referência
- additive for lubricating oil comprising ionic liquid, World Intellectual Property Organization, , ,
Synthetic Routes 23
Condições de reacção
1.1 2 min, 150 °C
Referência
Microwave-assisted synthesis of ionic liquids of phosphate and application in Knoevenagel reaction
Nanjing Hangkong Hangtian Daxue Xuebao,
2009,
41(3),
414-417
,
Synthetic Routes 24
Condições de reacção
1.1 36 h, 100 °C
Referência
Phosphate and Phosphonate-Based Ionic Liquids as New Additives in Foeniculum vulgare Essential Oil Extraction
Australian Journal of Chemistry,
2018,
71,
127-132
,
Synthetic Routes 25
Condições de reacção
1.1 10 h, 423 K
Referência
Extractive Desulfurization of Gasoline Using Imidazolium-Based Phosphoric Ionic Liquids
Energy & Fuels,
2006,
20(5),
2083-2087
,
1H-Imidazolium,3-ethyl-1-methyl- Raw materials
- Triethyl phosphate
- 1H-Imidazolium,3-ethyl-1-methyl-
- Trimethyl phosphate
- Borate(1-),tetrafluoro-
- 1-Ethyl-1H-imidazole
- Propanedinitrile, ion(1-), potassium
- 1-Methylimidazole
- 1-Ethyl-3-methylimidazolium bromide
1H-Imidazolium,3-ethyl-1-methyl- Preparation Products
1H-Imidazolium,3-ethyl-1-methyl- Literatura Relacionada
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
65039-03-4 (1H-Imidazolium,3-ethyl-1-methyl-) Produtos relacionados
- 1485712-52-4(1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride)
- 2877675-89-1(7-(4-chlorophenyl)-3-(cyclohexylmethyl)sulfanyl-7H,8H-1,2,4triazolo4,3-apyrazin-8-one)
- 922006-69-7(4-tert-butyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)
- 1183040-46-1(Methyl 2-amino-6-chloro-3-methoxybenzoate)
- 883230-66-8(4-Bromo-2-fluorothiobenzamide)
- 2639424-37-4(Tert-butyl 2,3-diaminopyridine-4-carboxylate)
- 2250056-46-1(CH2Cooh-peg9-CH2cooh)
- 1396794-03-8(2-4-(propane-1-sulfonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol)
- 1166820-41-2(2-Benzyloctahydropyrrolo[3,4-c]pyrrole hydrochloride)
- 1502768-41-3(2,2-Dimethyl-3-(1-methyl-1h-imidazol-2-yl)propanoic acid)
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel
